molecular formula C16H24N4O2 B3795487 1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one

1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one

Cat. No.: B3795487
M. Wt: 304.39 g/mol
InChI Key: KFUKDCPTVWKOCA-UHFFFAOYSA-N
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Description

The compound “1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions .


Molecular Structure Analysis

The structure of this compound would be characterized by the pyrrolidine ring, a cyclopentyl group, a methoxypyrimidinyl group, and a methylamino group. The spatial orientation of these substituents could lead to different stereoisomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions typical of amines, while the methoxypyrimidinyl group might undergo reactions typical of ethers and pyrimidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and stereochemistry. For example, the presence of the pyrrolidine ring might influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and stereochemistry. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of its potential applications in medicinal chemistry .

Properties

IUPAC Name

1-cyclopentyl-4-[[(6-methoxypyrimidin-4-yl)-methylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19(14-8-15(22-2)18-11-17-14)9-12-7-16(21)20(10-12)13-5-3-4-6-13/h8,11-13H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUKDCPTVWKOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC(=O)N(C1)C2CCCC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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